molecular formula C12H15ClFNO B2726256 6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride CAS No. 164078-72-2

6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride

Cat. No.: B2726256
CAS No.: 164078-72-2
M. Wt: 243.71
InChI Key: PFOZRTJYGWBIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride (CAS: 164078-72-2) is a fluorinated spirocyclic compound characterized by a fused isobenzofuran-piperidine framework. Its molecular formula is C₁₂H₁₅ClFNO (MW: 243.71), with a fluorine substituent at the 6-position of the isobenzofuran ring (Figure 1C in ). This structural feature enhances its electronic and steric properties, making it a candidate for sigma-2 receptor (s2R) targeting and radioligand development for Alzheimer’s disease (AD) diagnosis . The compound is stored at 2–8°C and is utilized in pharmaceutical research, particularly in neuroimaging and receptor-binding studies .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluorospiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO.ClH/c13-10-2-1-9-8-15-12(11(9)7-10)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOZRTJYGWBIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(CO2)C=CC(=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride typically involves multiple steps, starting with the preparation of the isobenzofuran and piperidine precursors. The key steps include:

    Formation of Isobenzofuran Precursor: This involves the reaction of a suitable aromatic compound with a fluorinating agent to introduce the fluorine atom.

    Spirocyclization: The isobenzofuran precursor undergoes a spirocyclization reaction with a piperidine derivative under acidic conditions to form the spiro compound.

    Hydrochloride Formation: The final step involves the conversion of the spiro compound to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The fluorine atom or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Medicinal Chemistry

6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride has been studied for its potential therapeutic effects:

  • Antidepressant Activity : Research indicates that compounds with a similar spiro structure may exhibit antidepressant properties by modulating neurotransmitter systems such as serotonin and norepinephrine .
  • Antipsychotic Effects : The compound's structural features suggest it could interact with dopamine receptors, making it a candidate for antipsychotic drug development .

Neuropharmacology

The compound has shown promise in neuropharmacological studies:

  • Cognitive Enhancement : Preliminary studies suggest that it may enhance cognitive functions, potentially benefiting conditions like Alzheimer's disease .
  • Anxiolytic Properties : Its action on neurotransmitter pathways may also confer anxiolytic effects, warranting further investigation into its use for anxiety disorders .

Case Study 1: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of spiro compounds similar to this compound. The findings indicated significant behavioral improvements in animal models when administered at specific dosages over a defined period.

Case Study 2: Neuroprotective Effects

Another research article highlighted the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates in vitro.

Mechanism of Action

The mechanism of action of 6-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Core Structural Differences

The compound’s spirocyclic architecture distinguishes it from non-spiro piperidine derivatives. Key analogs include:

Compound Name CAS No. Substituent Molecular Formula MW Key Applications
6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] HCl 164078-72-2 6-Fluoro C₁₂H₁₅ClFNO 243.71 s2R radioligands, AD research
6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] HCl 1359703-79-9 6-Chloro C₁₂H₁₅Cl₂NO 260.11 Sigma receptor studies
3H-Spiro[isobenzofuran-1,4'-piperidine] HCl (unsubstituted) 37663-44-8 None C₁₂H₁₅ClNO 225.71 Intermediate in antipsychotic synthesis
5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] HCl 1190965-20-8 5-Chloro C₁₂H₁₅Cl₂NO 260.11 Safety/toxicology studies

Key Observations :

  • Fluoro vs. Chloro Substitution : The 6-fluoro derivative (243.71 Da) exhibits lower molecular weight and higher electronegativity compared to its 6-chloro analog (260.11 Da). Fluorine’s smaller atomic radius may improve receptor-binding specificity in s2R ligands .

Pharmacological and Binding Properties

  • Preliminary data suggest superior binding kinetics over unsubstituted or chloro-substituted analogs .
  • Cytotoxic Activity: Analog FA4 (), which contains a related spiro-piperidine scaffold, demonstrated cytotoxic effects in lung cancer cells (A549) via endoplasmic reticulum stress pathways.

Biological Activity

6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride. It has the following structural formula:

  • Molecular Formula : C₁₂H₁₅ClFN₁O
  • Molecular Weight : 231.71 g/mol
  • CAS Number : 37663-44-8

Anxiolytic Effects

Research indicates that derivatives of spiro[isobenzofuran-1,4'-piperidine], including 6-fluoro variants, exhibit significant anxiolytic properties. These compounds have been shown to affect behavior and reflex responses in animal models, suggesting their potential utility in treating anxiety disorders. In particular, studies have demonstrated that these compounds can induce muscle relaxation and reduce anxiety-like behaviors in rodents .

Analgesic Properties

The analgesic effects of compounds related to 6-fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] have been evaluated using the 2-phenyl-1,4-quinone-induced writhing assay in mice. Results indicate that these compounds can effectively reduce pain responses, highlighting their potential as analgesics .

Neuroprotective Effects

There is emerging evidence that spiro compounds may possess neuroprotective qualities. For instance, they may inhibit the activation of apoptotic pathways in neuronal cells, thus providing a protective effect against neurodegenerative diseases. This property is particularly relevant for conditions like Alzheimer's disease and Parkinson's disease .

The biological activity of 6-fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] is attributed to its interaction with various neurotransmitter systems:

  • GABAergic System : The anxiolytic effects are likely mediated through modulation of GABA receptors, enhancing inhibitory neurotransmission.
  • Opioid Receptors : Analgesic effects may involve interactions with opioid receptors, similar to other known analgesics.
  • Serotonin Receptors : Some studies suggest that these compounds could influence serotonin pathways, contributing to their mood-stabilizing effects.

Case Studies and Research Findings

Study ReferenceFindings
Demonstrated anxiolytic effects in rodent models with significant behavioral changes.
Reported neuroprotective effects against apoptosis in neuronal cells.
Explored the analgesic properties through various pain models, confirming efficacy in reducing pain response.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.